2-Chloro-4-ethynyl-1-methylbenzene

Medicinal Chemistry Lipophilicity Physicochemical Property

2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3) is an aromatic terminal alkyne with the molecular formula C₉H₇Cl, featuring a benzene core substituted with chlorine (at position 2), ethynyl (at position 4), and methyl (at position groups. This specific substitution pattern confers a predicted logP of 3.45, a boiling point of 208.7±33.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³, distinguishing it from non-halogenated analogs.

Molecular Formula C9H7Cl
Molecular Weight 150.61
CAS No. 1338235-62-3
Cat. No. B2884159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethynyl-1-methylbenzene
CAS1338235-62-3
Molecular FormulaC9H7Cl
Molecular Weight150.61
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#C)Cl
InChIInChI=1S/C9H7Cl/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3
InChIKeyIZEVFIIDKFZMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3): Core Physicochemical and Procurement Profile


2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3) is an aromatic terminal alkyne with the molecular formula C₉H₇Cl, featuring a benzene core substituted with chlorine (at position 2), ethynyl (at position 4), and methyl (at position 1) groups [1]. This specific substitution pattern confers a predicted logP of 3.45, a boiling point of 208.7±33.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³, distinguishing it from non-halogenated analogs [1]. It is commercially available in research quantities with a standard purity of 98% , and is primarily utilized as a versatile scaffold in organic synthesis, particularly for constructing complex molecules via Sonogashira cross-coupling reactions .

2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3): Why Generic Substitution with Common Analogs Is Not Advised


The precise 2-chloro-4-ethynyl-1-methyl substitution pattern of this compound is critical for its intended applications. The presence of the chlorine atom at the ortho position relative to the methyl group fundamentally alters the electronic properties of the aromatic ring, impacting both its reactivity in cross-coupling reactions and the physicochemical properties of downstream products [1]. While 4-ethynyltoluene (CAS 766-97-2) provides an ethynyl handle for Sonogashira couplings, it lacks the chloro substituent, which serves as a latent site for orthogonal transformations or modulates the electronic environment of the ring . Substituting a bromo analog (e.g., 2-Bromo-4-ethynyl-1-methylbenzene, CAS 1601195-09-8) would introduce a different halogen with distinct reactivity and cost profiles . Consequently, procuring a generic 'ethynyltoluene' or a different halogenated isomer without verifying the exact substitution pattern risks failed reactions, altered product profiles, and wasted research resources.

2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3): Quantitative Evidence for Differentiated Selection


Predicted logP Value and Its Impact on Compound Selection

The predicted lipophilicity of 2-Chloro-4-ethynyl-1-methylbenzene is logP = 3.45, a value that is 1.47 log units higher than that of its non-halogenated analog, 4-ethynyltoluene (logP = 1.98) [1]. This increase in lipophilicity, directly attributed to the presence of the chlorine atom, is a critical parameter for medicinal chemists optimizing compounds for membrane permeability and metabolic stability. Selecting the chloro-substituted compound provides a distinct and quantifiable shift in this key physicochemical property, enabling exploration of different regions of chemical space.

Medicinal Chemistry Lipophilicity Physicochemical Property

Physical Property Divergence: Boiling Point as a Function of Chlorine Substitution

The presence of the chlorine atom in 2-Chloro-4-ethynyl-1-methylbenzene results in a substantially higher predicted boiling point (208.7±33.0 °C at 760 mmHg) compared to the experimental boiling point of 4-ethynyltoluene (164.1-168 °C) [1][2]. This ~40 °C increase is significant for applications involving distillation, solvent exchange, or high-temperature reactions, as it directly influences the compound's handling and purification requirements.

Process Chemistry Purification Physical Properties

Molecular Weight Distinction: Implications for Characterization and Assay Development

The substitution of a hydrogen atom for a chlorine atom results in a distinct molecular weight of 150.61 g/mol for the target compound, which is 34.45 g/mol higher than that of 4-ethynyltoluene (116.16 g/mol) . This ~30% increase in mass is readily discernible by mass spectrometry and provides a definitive marker for compound identity and purity assessment, reducing ambiguity in analytical workflows.

Analytical Chemistry Mass Spectrometry Compound Characterization

Commercial Availability and Pricing: A Comparative Market Snapshot

As a niche building block, the target compound's pricing reflects its specialized synthesis. For a 1 g quantity, the price from a major Western supplier is approximately €803-€1,065 (or ~£625) . This is a key differentiator from the simpler and more widely produced analog, 4-ethynyltoluene, which is available in bulk at a significantly lower cost per gram. This cost differential quantifies the premium associated with the specific 2-chloro substitution pattern, guiding budget allocation for projects where this particular scaffold is non-negotiable.

Procurement Cost Analysis Vendor Sourcing

2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3): Evidence-Backed Application Scenarios


Sonogashira Cross-Coupling Reactions for Constructing Diverse Molecular Architectures

The terminal alkyne moiety of 2-Chloro-4-ethynyl-1-methylbenzene makes it a highly versatile partner in Sonogashira cross-coupling reactions . Its reactivity profile, combined with the latent reactivity of the chloro substituent, allows for the sequential, orthogonal functionalization of the aromatic core. This enables the efficient synthesis of complex, substituted alkynes and alkenes that serve as advanced intermediates in the development of pharmaceutical candidates and specialty chemicals. The precise 2-chloro-4-ethynyl substitution ensures that the resulting coupled products possess a defined regiochemistry, which is crucial for establishing structure-activity relationships.

Modulation of Physicochemical Properties in Drug Discovery Libraries

Medicinal chemists utilize 2-Chloro-4-ethynyl-1-methylbenzene as a scaffold to introduce a predictable increase in lipophilicity (predicted logP 3.45) compared to non-halogenated analogs . This quantifiable shift in logP allows for the systematic exploration of a chemical series's lipophilicity landscape. By incorporating this building block, researchers can assess the impact of increased logP on critical parameters such as membrane permeability, metabolic stability, and target binding affinity, thereby making data-driven decisions in lead optimization programs.

Building Block for Orthogonal Synthetic Sequences

The compound's unique substitution pattern, featuring an ethynyl group para to a methyl group and ortho to a chlorine atom, provides a platform for orthogonal synthetic strategies . The ethynyl group can participate in metal-catalyzed cross-couplings (e.g., Sonogashira), while the chloro substituent can be subsequently engaged in another transformation (e.g., a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling after conversion to a boronic ester). This sequential functionalization capability makes it a valuable intermediate for constructing densely functionalized aromatic rings that would be difficult to access through other synthetic routes.

Development of Agrochemical and Specialty Material Precursors

As an intermediate, 2-Chloro-4-ethynyl-1-methylbenzene is employed in the synthesis of more complex molecules destined for the agrochemical sector . The chloro and ethynyl groups can enhance the bioactivity or alter the physical properties of the final products, such as herbicides or fungicides. Its use in constructing specific substitution patterns can lead to materials with tailored properties for applications in liquid crystals or organic electronics, where the precise placement of functional groups is paramount.

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